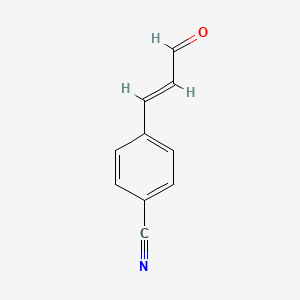

4-(3-Oxoprop-1-en-1-yl)benzonitrile

Vue d'ensemble

Description

4-(3-Oxoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . The compound contains a total of 32 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 nitrile (aromatic) .

Synthesis Analysis

The synthesis of this compound involves a reaction with amidomalonate in 2,2,2-trifluoroethanol at room temperature . The reaction is stirred overnight, and the crude product is purified by column chromatography to furnish the final product .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ . The compound contains a benzene ring attached to a nitrile group and a propenyl group .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 136-138°C . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

1. Role in Selective Androgen Receptor Modulators (SARMs)

4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives, which are structurally related to 4-(3-Oxoprop-1-en-1-yl)benzonitrile, have been found to be significant in the development of selective androgen receptor modulators (SARMs). These compounds, like 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f, demonstrate anabolic effects on organs such as muscles and the central nervous system (CNS), while having neutral effects on the prostate. They exhibit strong androgen receptor binding affinity with improved metabolic stabilities and are effective in both Hershberger assay and sexual behavior induction assay. They also show good pharmacokinetic profiles in various animals, excellent nuclear selectivity, and acceptable toxicological profiles, making them potential clinical candidates for muscle wasting and other related conditions (Aikawa et al., 2017).

2. Application in High Voltage Lithium-Ion Batteries

Compounds similar to this compound, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives for highvoltage lithium-ion batteries. Research has shown that using 4-(Trifluoromethyl)-benzonitrile enhances the cyclic stability of LiNi0.5Mn1.5O4 cathodes. The additive significantly improves the initial capacity and maintains high capacity retention after numerous cycles, compared to batteries using a base electrolyte. This enhancement is attributed to the additive's lower oxidative stability, leading to the formation of a protective film on the cathode surface, which prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution from the cathode (Huang et al., 2014).

3. Use in Synthesizing HIV-1 Reverse Transcriptase Inhibitors

Benzonitrile derivatives, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, are important intermediates in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These compounds have shown effectiveness in inhibiting HIV-1 replication, making them valuable in the development of new antiretroviral drugs (Ju Xiu-lia, 2015).

4. Advancements in Organic Synthesis and Chemical Reactions

Benzonitrile derivatives, similar to this compound, have been extensively studied in various organic synthesis and chemical reactions. For instance, benzonitrile p-nitrobenzylide undergoes 1,3-dipolar cyclo-additions, yielding specific compounds that are relevant in organic chemistry (Narasimhan et al., 1973). Additionally, microwave-assisted synthesis has been used to create hyperbranched epoxide-amine adducts from related benzonitrile compounds, demonstrating the versatility of these compounds in polymer and materials science (Theis et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a derivative of benzonitrile and contains a reactive 3-oxoprop-1-en-1-yl group . .

Biochemical Pathways

The biochemical pathways affected by 4-(3-Oxoprop-1-en-1-yl)benzonitrile are currently unknown Given the compound’s structure, it may be involved in reactions with other organic compounds, possibly influencing various biochemical pathways

Propriétés

IUPAC Name |

4-[(E)-3-oxoprop-1-enyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCARXOHQPZAX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

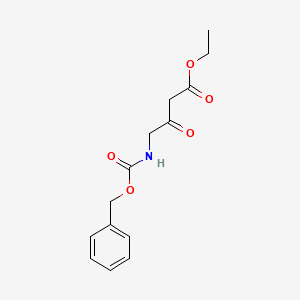

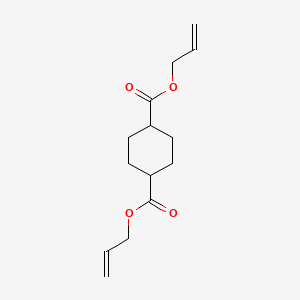

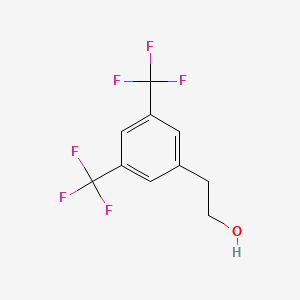

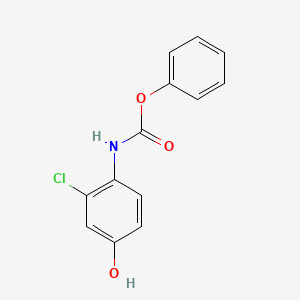

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)

![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)